N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-27-18-7-5-4-6-17(18)22-19(24)12-15-13-28-20(21-15)23-29(25,26)16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRMUOGHDJCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 344.42 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole compounds showed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL depending on the specific derivative tested .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines revealed that thiazole derivatives could induce apoptosis in cancer cells. For instance, a derivative with a similar structure demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7), suggesting promising anticancer activity .
The proposed mechanism of action for the anticancer activity involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. Additionally, some studies suggest that these compounds may interfere with the NF-kB signaling pathway, which is crucial for cancer cell survival and proliferation .
Case Studies
-
Antimicrobial Efficacy in Clinical Isolates :
A clinical study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates from patients with infections. The results indicated that certain derivatives, including those structurally related to this compound, exhibited superior antibacterial activity compared to traditional antibiotics . -
In Vitro Anticancer Studies :
In a study assessing the anticancer effects on MCF-7 cells, it was found that treatment with thiazole derivatives resulted in a dose-dependent decrease in cell viability. The study highlighted that the compound induced significant morphological changes indicative of apoptosis, such as cell shrinkage and chromatin condensation .
Data Table: Biological Activities
| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | Staphylococcus aureus | 64 µg/mL |
| Antimicrobial | Thiazole Derivative | Escherichia coli | 128 µg/mL |
| Anticancer | Similar Thiazole | MCF-7 (Breast Cancer) | 15 µM |
| Anticancer | Similar Thiazole | HeLa (Cervical Cancer) | 20 µM |
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Anticancer Activity
Research indicates that N-(2-ethoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:
- Induction of Apoptosis: The compound has been reported to induce programmed cell death in cancer cells, which is crucial for tumor suppression.
- Cell Cycle Arrest: In vitro studies demonstrated that the compound can halt the cell cycle in specific phases, preventing cancer cells from proliferating.
Case Study:
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed an IC50 value of 12 µM, indicating significant cytotoxicity compared to control groups .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 12 | Apoptosis induction |
| Study 2 | HeLa | 15 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest its effectiveness against Gram-positive and Gram-negative bacteria.
Case Study:
In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Enzyme Inhibition
This compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression, such as:
- Acetylcholinesterase Inhibition: This inhibition is crucial for neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can enhance cognitive function.
Case Study:
A study assessed the enzyme inhibition potential of this compound against acetylcholinesterase, revealing an IC50 value of 25 µM, suggesting moderate inhibitory activity .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 25 |
Preparation Methods
Thiazole Ring Formation
The thiazole core is typically synthesized via cyclization reactions involving sulfonamide precursors and α-halo carbonyl compounds. A widely adopted method involves reacting 4-methylbenzenesulfonamide with ethyl bromoacetate under basic conditions. For example, K₂CO₃ in dimethylformamide (DMF) facilitates the nucleophilic substitution and subsequent cyclization to form 2-(4-methylphenylsulfonamido)thiazole-4-carboxylate. Alternative approaches utilize thiourea and chloro-acetyl chloride to construct the thiazole ring, as demonstrated in the synthesis of analogous benzothiazole derivatives.
Key Reaction Conditions for Thiazole Formation
| Starting Material | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Methylbenzenesulfonamide | Ethyl bromoacetate, K₂CO₃ | DMF | Room temp | 96 |
| Thiourea | Chloro-acetyl chloride | Ethanol | Reflux | 86 |
The choice of base and solvent significantly impacts yield. Basic conditions (e.g., K₂CO₃) promote deprotonation of sulfonamide, enhancing nucleophilicity for cyclization.
Sulfonamido Group Introduction
The sulfonamido group at the thiazole’s 2-position is introduced via nucleophilic aromatic substitution. In one protocol, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is reacted with bromoacetate derivatives to form the thiazole ring. For the target compound, this step would substitute the methoxyphenyl group with 2-ethoxyphenyl by using 2-ethoxyaniline as the starting amine.
Example Protocol
Acetamide Linkage Formation
The acetamide bridge connecting the thiazole and ethoxyphenyl groups is formed via amide coupling. A two-step process is employed:
- Hydrolysis : Ethyl 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetate is hydrolyzed to the corresponding acetic acid using 2.5 N NaOH under reflux.
- Amide Coupling : The acetic acid is reacted with 2-ethoxyaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final acetamide.
Optimized Coupling Conditions
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/NHS | DCM | Room temp | 92 |
| Pyridine | DMF | 80°C | 85 |
Optimization of Reaction Parameters
Solvent and Base Selection
Temperature and Catalysis
- Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions using Pd(PPh₃)₄ in 1,4-dioxane at 100°C enhance yields for aromatic couplings (e.g., attaching ethoxyphenyl groups).
- Amide Bond Formation : Room-temperature coupling with EDC/NHS minimizes racemization compared to thermal methods.
Characterization and Analytical Validation
Spectroscopic Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
